

# Application Notes and Protocols for TMT Data Analysis in MaxQuant

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## Compound of Interest

Compound Name: Max-Con  
CAS No.: 120864-17-7  
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Tandem Mass Tag (TMT) labeling is a powerful technique for multiplexed protein quantification using mass spectrometry.[1][2] This approach allows for the simultaneous identification and quantification of proteins from multiple samples, enabling robust comparative proteomic studies crucial for biomarker discovery and understanding disease mechanisms.[1] MaxQuant is a widely used, free software platform for the analysis of large-scale mass spectrometry data, offering comprehensive tools for TMT data processing.[2][3]

These application notes provide a detailed protocol for performing TMT data analysis using MaxQuant, from sample preparation to downstream data interpretation.

## Experimental Protocols

A meticulously executed experimental protocol is fundamental to acquiring high-quality TMT proteomics data.

## Sample Preparation and Protein Digestion

Proper sample preparation is critical for successful TMT labeling and analysis. This protocol outlines the key steps for cell culture samples.

Materials:

- Urea lysis buffer (8 M urea, 200 mM EPPS pH 8.0, protease and phosphatase inhibitors)[4]
- Tris(2-carboxyethyl)phosphine (TCEP)
- Iodoacetamide (IAA)
- Dithiothreitol (DTT)
- Methanol
- Chloroform
- LysC and Trypsin enzymes[4]
- Acetonitrile (ACN)

Protocol:

- Cell Lysis:
  - Harvest cell pellets and resuspend in urea lysis buffer.[4]
  - Disrupt cells by passing the lysate through a 21-gauge needle 20 times.[4]
  - Measure protein concentration using a BCA assay.[4]
- Reduction and Alkylation:
  - Reduce 100 µg of protein with 5 mM TCEP for 15 minutes at room temperature.[4]
  - Alkylate with 10 mM iodoacetamide for 30 minutes in the dark at room temperature.[4]

- Quench the alkylation reaction with 15 mM DTT for 15 minutes at room temperature.[4]
- Protein Precipitation:
  - Perform a methanol/chloroform precipitation to clean up the protein sample.[4]
- Enzymatic Digestion:
  - Resuspend the protein pellet in 200 mM EPPS, pH 8.0.[4]
  - Digest overnight with LysC at a 1:50 enzyme-to-protein ratio at room temperature.[4]
  - Follow with a 6-hour digestion with trypsin at a 1:100 enzyme-to-protein ratio at 37°C.[4]
  - Stop the digestion by adding acetonitrile.[4]

## TMT Labeling and Sample Pooling

### Materials:

- TMTpro 16plex Label Reagents (or other TMT reagents)
- Anhydrous acetonitrile (ACN)[4]
- 5% Hydroxylamine[5][6]
- Sep-Pak C18 cartridge for desalting[4]

### Protocol:

- TMT Reagent Reconstitution: Dissolve the TMT label reagents in anhydrous ACN.[4][5]
- Labeling Reaction: Add the unique TMT label to each peptide sample at a 2:1 label-to-peptide ratio and incubate for 1 hour at room temperature.[4]
- Quenching: Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.[4][5]
- Sample Pooling: Combine equal amounts of each labeled sample.[4]

- Desalting: Desalt the pooled sample using a Sep-Pak C18 cartridge.[4]
- Fractionation (Optional but Recommended): For complex samples, perform high-pH reversed-phase fractionation to increase proteome coverage.[7]

## MaxQuant Analysis Workflow

This section details the step-by-step process for setting up and running a TMT analysis in MaxQuant.

### Loading Raw Data and Defining Experiments

- Open MaxQuant: Launch the MaxQuant software.
- Load Raw Files: Click on "Load" or "Load folder" to import your mass spectrometry raw files (.raw for Thermo Fisher instruments).[3]
- Define Experiments: In the "Experimental Design" section, define a unique experiment name for each set of fractions belonging to a single TMT plex. If you have multiple fractions from one TMT experiment, assign them the same experiment name but different fraction numbers. [7] This is crucial for MaxQuant to correctly group and quantify the data.[7]

### Group-Specific Parameters for TMT

- Navigate to Group-Specific Parameters: This is where you will specify the TMT-related settings.
- Type: Change the "Type" from "Standard" to "Reporter ion MS2" or "Reporter ion MS3" depending on your acquisition method.[3][8][9] MS3 quantification can reduce ratio compression.[10]
- Isobaric labels: Select the appropriate TMT label kit from the dropdown menu (e.g., "10plex TMT").[8][9]
- Reporter Mass Tolerance: Set the mass tolerance for the reporter ions, typically 0.003 Da for high-resolution data.[11]

- **Isotope Correction Factors:** It is important to input the specific isotopic impurity correction factors provided by the TMT reagent manufacturer for your specific lot.[\[8\]](#) This ensures accurate quantification.

## Global Parameters

- **Sequences:**
  - Click "Add file" to load your FASTA database for the organism of interest.[\[8\]](#)
  - Ensure the "Include contaminants" option is checked to identify common contaminants. [\[12\]](#)
- **Identification:**
  - The default peptide-spectrum match (PSM) and protein false discovery rates (FDR) are typically set to 0.01 (1%).[\[12\]](#)[\[13\]](#)
  - Enable "Match between runs" to enhance peptide identification across different fractions. [\[9\]](#)
- **Digestion:**
  - Specify the enzyme used for digestion (e.g., "Trypsin/P").[\[9\]](#)
  - Set the number of allowed missed cleavages.[\[9\]](#)
- **Modifications:**
  - Set "Carbamidomethyl (C)" as a fixed modification.[\[9\]](#)
  - Define variable modifications such as "Oxidation (M)" and "Acetyl (Protein N-term)".[\[9\]](#)

## Starting the Analysis

- **Set Number of Threads:** Choose the number of processor cores to use for the analysis.
- **Start:** Click the "Start" button to begin the MaxQuant run.

## Data Presentation and Interpretation

MaxQuant generates several output files in a "combined/txt" folder.[\[3\]](#) The most important file for TMT analysis is proteinGroups.txt.

### Quantitative Data Summary

The proteinGroups.txt file contains the quantitative information for each identified protein group. The key columns for TMT analysis are the "Reporter intensity corrected" columns, which provide the abundance of each protein in each TMT channel.

Table 1: Example of Quantitative Data from proteinGroups.txt

| Protein IDs | Gene Names | Reporter intensity corrected 1 | Reporter intensity corrected 2 | ... | Reporter intensity corrected 10 |
|-------------|------------|--------------------------------|--------------------------------|-----|---------------------------------|
| P12345      | GENE1      | 150000                         | 160000                         | ... | 155000                          |
| Q67890      | GENE2      | 250000                         | 125000                         | ... | 260000                          |
| ...         | ...        | ...                            | ...                            | ... | ...                             |

### Downstream Analysis

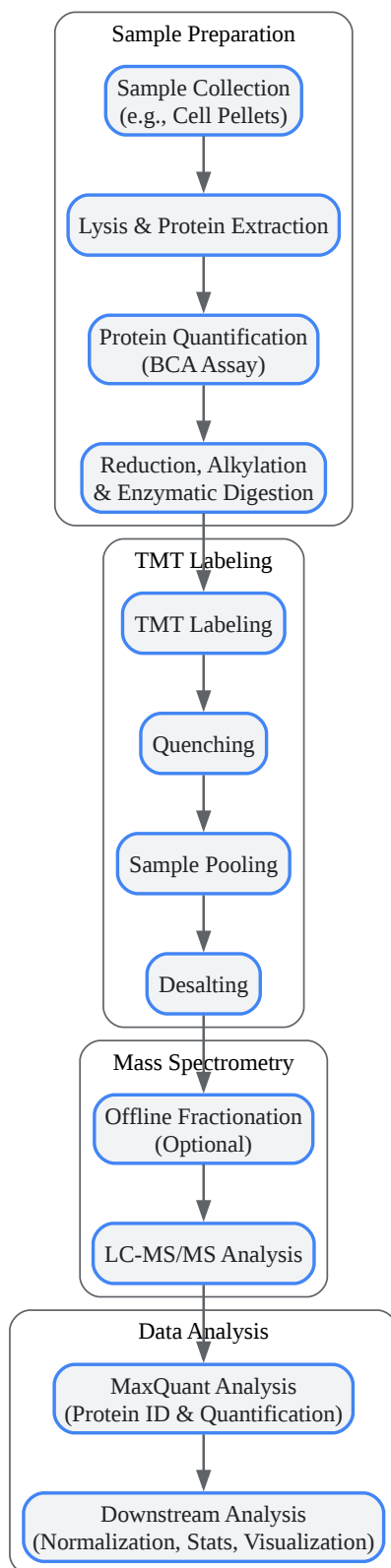
The output from MaxQuant serves as the input for downstream statistical analysis to identify differentially abundant proteins.

- **Data Normalization:** It is often necessary to normalize the reporter ion intensities to account for variations in sample loading and instrument performance.[\[11\]](#) Weighted median normalization is one approach that can be applied.[\[13\]\[14\]](#)
- **Statistical Analysis:** Software like Perseus (often used in conjunction with MaxQuant) or R packages such as limma, MSstatsTMT, and Proteus can be used to perform statistical tests (e.g., t-tests, ANOVA) to identify proteins with significant changes in abundance between experimental conditions.[\[15\]\[16\]\[17\]](#)

- Data Visualization: Volcano plots are commonly used to visualize the results of the differential expression analysis, plotting the statistical significance ( $-\log_{10}$  p-value) against the magnitude of change ( $\log_2$  fold change).

## Mandatory Visualizations

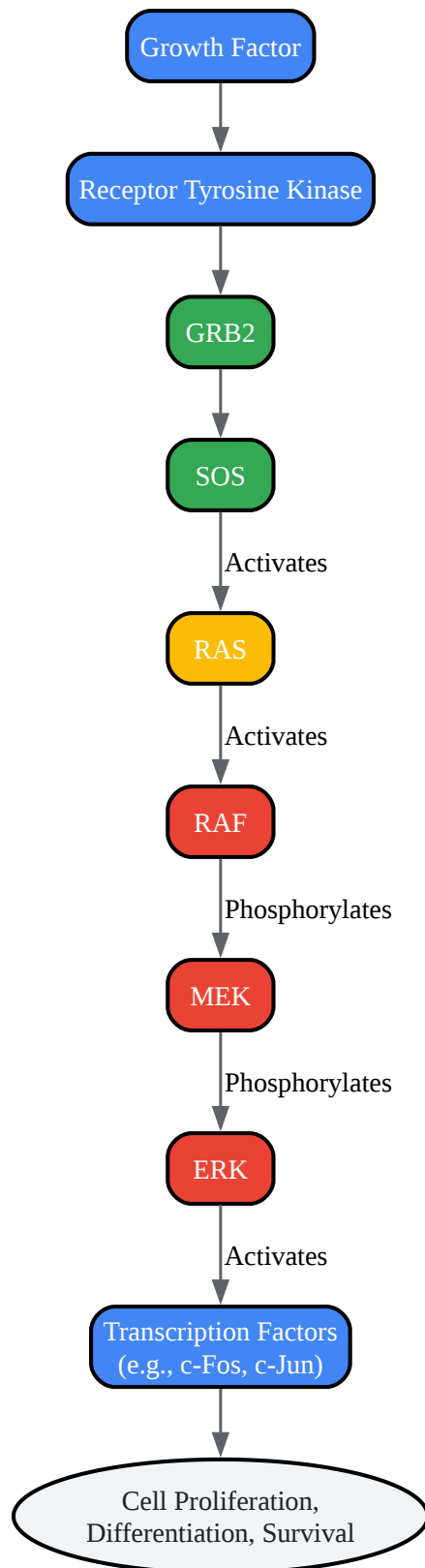
### Experimental Workflow



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Caption: TMT proteomics experimental workflow.

## Example Signaling Pathway: MAPK/ERK Pathway



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Caption: Simplified MAPK/ERK signaling pathway.

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